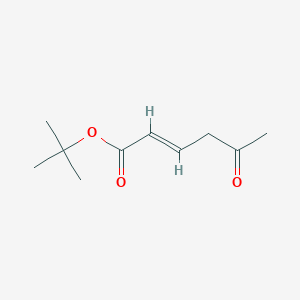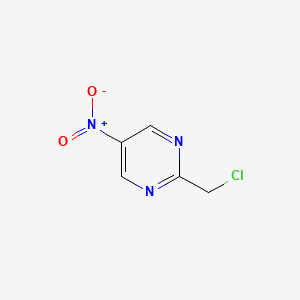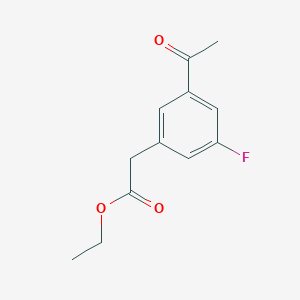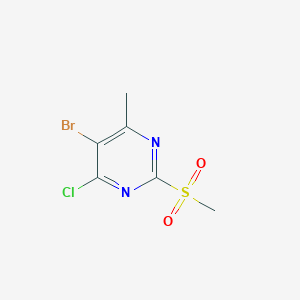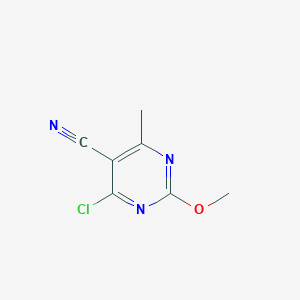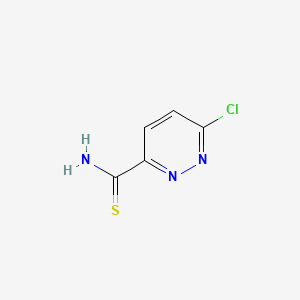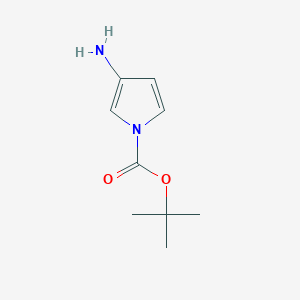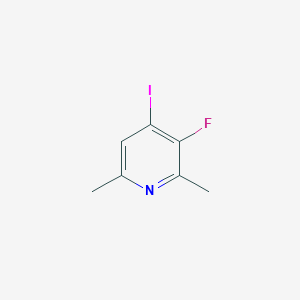
(2,6-Dichloro-3-methylpyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichloro-3-methylpyridin-4-yl)methanol is a chemical compound with the molecular formula C7H7Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-3-methylpyridin-4-yl)methanol typically involves the chlorination of 3-methylpyridine followed by the introduction of a methanol group. One common method involves the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to form 2,6-dichloro-3-methylpyridine. This intermediate is then reacted with formaldehyde and a reducing agent to introduce the methanol group, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2,6-Dichloro-3-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methanol group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).
Major Products
Oxidation: 2,6-Dichloro-3-methylpyridine-4-carboxylic acid.
Reduction: 2,6-Dichloro-3-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(2,6-Dichloro-3-methylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- (2,4-Dichloro-6-methylpyridin-3-yl)methanol
- (4-Chloro-pyridin-2-yl)methanol
- 2,6-Dichloro-4-methylpyridine
Uniqueness
(2,6-Dichloro-3-methylpyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. The combination of two chlorine atoms, a methyl group, and a methanol group provides distinct chemical properties that can be exploited in various applications. Its reactivity and potential for further functionalization make it a valuable compound in synthetic chemistry and industrial processes .
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
(2,6-dichloro-3-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-5(3-11)2-6(8)10-7(4)9/h2,11H,3H2,1H3 |
InChI 键 |
DMRBWVQLAPLFGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1CO)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




